Phthalic acid (1,2-benzenedicarboxylic acid, CAS 88-99-3) is an ortho-substituted aromatic dicarboxylic acid widely utilized as a chemical intermediate, buffer precursor, and ligand in coordination chemistry [1]. While its dehydrated counterpart, phthalic anhydride, dominates bulk industrial plasticizer and resin manufacturing, the hydrated acid form is specifically procured for applications requiring aqueous solubility, precise proton donation, or delayed, temperature-triggered reactivity [1]. As a stable, crystalline solid, phthalic acid offers distinct handling advantages over the moisture-sensitive anhydride, making it a critical baseline material for analytical standards, specialized salt synthesis, and controlled polymer functionalization.
Procurement substitution with the para-isomer (terephthalic acid) or meta-isomer (isophthalic acid) fundamentally fails due to the unique spatial arrangement of phthalic acid's ortho-carboxyl groups. This proximity enables intramolecular hydrogen bonding, drastically lowering its first pKa, and allows for facile thermal dehydration into a highly reactive cyclic anhydride—a transformation structurally impossible for its isomers [1]. Furthermore, substituting phthalic acid with pre-formed phthalic anhydride in aqueous or ambient-humidity processes leads to uncontrolled hydrolysis and inconsistent stoichiometry . Buyers must specify the exact ortho-acid form when aqueous processability, specific monoanion stabilization, or in-situ thermal activation are critical to the manufacturing workflow.
Phthalic acid demonstrates an aqueous solubility of approximately 7.0 g/L at 25 °C, which is dramatically higher than its structural isomers . In contrast, terephthalic acid (the para-isomer) offers a negligible solubility of only ~0.017 g/L under identical conditions . This ~400-fold difference in water solubility dictates material selection in aqueous-phase syntheses, allowing phthalic acid to be processed without the harsh organic solvents required for its isomers.
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | ~7.0 g/L |
| Comparator Or Baseline | Terephthalic acid (~0.017 g/L) |
| Quantified Difference | ~400-fold higher aqueous solubility |
| Conditions | Water at 25 °C |
Enables aqueous-phase coordination chemistry, buffer production, and salt formation without requiring harsh organic solvents or extreme temperatures.
The ortho-positioning of the carboxyl groups in phthalic acid allows for intramolecular hydrogen bonding that stabilizes the monoanion, resulting in a significantly stronger first acid dissociation constant. Phthalic acid exhibits a pKa1 of 2.89, whereas its isomer, terephthalic acid, has a weaker pKa1 value of 3.51 [REFS-3, REFS-4]. This quantitative difference of 0.62 pH units makes phthalic acid the exclusive choice for formulating precise low-pH buffer standards.
| Evidence Dimension | First acid dissociation constant (pKa1) |
| Target Compound Data | 2.89 |
| Comparator Or Baseline | Terephthalic acid (3.51) |
| Quantified Difference | 0.62 pH units lower (stronger first dissociation) |
| Conditions | Aqueous solution at 25 °C |
Critical for producing standardized buffer reagents (e.g., potassium hydrogen phthalate) and specific metal-organic salts where precise protonation states govern crystallization.
Phthalic acid undergoes a highly specific intramolecular dehydration when heated to 190–210 °C, converting into the highly reactive cyclic phthalic anhydride [1]. Its isomers, terephthalic and isophthalic acid, cannot form cyclic anhydrides due to steric constraints and instead sublime or melt at temperatures exceeding 300 °C. This thermal behavior allows buyers to utilize phthalic acid as a stable, moisture-insensitive solid during storage and ambient-temperature mixing, while thermally triggering the release of the reactive anhydride exactly when needed.
| Evidence Dimension | Thermal dehydration to cyclic anhydride |
| Target Compound Data | Occurs at 190–210 °C |
| Comparator Or Baseline | Terephthalic acid (Cannot form anhydride; sublimes >300 °C) |
| Quantified Difference | Exclusive capability for moderate-temperature cyclic anhydride formation |
| Conditions | Solid-state heating under atmospheric pressure |
Allows buyers to use the stable, moisture-insensitive acid form during storage, while thermally triggering the formation of the highly reactive anhydride in situ during polymerization or curing.
When utilized in reactive melt blending, the ortho-aromatic structure of phthalic acid (via its thermally generated anhydride) provides vastly superior reaction kinetics compared to aliphatic alternatives. Competitive reaction experiments demonstrate that phthalic anhydride reacts approximately 5 times faster with amine-functionalized polymers (e.g., PS-NH2) than aliphatic succinic anhydride, achieving >90% conversion in under 2 minutes at 180 °C [1].
| Evidence Dimension | Polymer coupling reaction rate |
| Target Compound Data | Phthalic anhydride (derived from phthalic acid) |
| Comparator Or Baseline | Succinic anhydride (aliphatic baseline) |
| Quantified Difference | ~5x faster reaction rate |
| Conditions | Reactive melt blending with amine-functionalized polystyrene at 180 °C |
Reduces reaction times and energy costs in reactive melt blending and end-functionalization of industrial polymers.
Leveraging its unique pKa1 of 2.89, phthalic acid is the required precursor for manufacturing potassium hydrogen phthalate (KHP), an indispensable primary standard for acid-base titrations and pH meter calibration .
Due to its ~7 g/L aqueous solubility, phthalic acid is the preferred ortho-dicarboxylate ligand for synthesizing metal-organic frameworks (MOFs) and coordination polymers under green, aqueous conditions where terephthalic acid would precipitate.
Exploiting its thermal dehydration at 190–210 °C, phthalic acid is utilized in solid-state resin mixtures where the stable acid is safely blended at room temperature, subsequently generating the highly reactive anhydride in situ to crosslink the matrix during heat curing .
Driven by the accelerated coupling kinetics of its ortho-aromatic structure, phthalic acid derivatives are selected for end-functionalizing polymers, reducing processing times significantly compared to aliphatic dicarboxylic acids [1].
Irritant